(1-ETHYL-1H-PYRAZOL-3-YL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
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Overview
Description
(1-ETHYL-1H-PYRAZOL-3-YL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ETHYL-1H-PYRAZOL-3-YL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves the formation of the pyrazole ring followed by the introduction of the piperazine moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions. For example, the synthesis might start with the reaction of ethyl hydrazine with an appropriate diketone to form the pyrazole ring. This is followed by the reaction with 2-fluorophenylpiperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-ETHYL-1H-PYRAZOL-3-YL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The conditions often involve specific temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
(1-ETHYL-1H-PYRAZOL-3-YL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-ETHYL-1H-PYRAZOL-3-YL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(1H-Pyrazol-4-yl)methanone: Shares the pyrazole ring but lacks the piperazine moiety.
(2-Fluorophenyl)piperazine: Contains the piperazine moiety but lacks the pyrazole ring.
Uniqueness
(1-ETHYL-1H-PYRAZOL-3-YL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is unique due to the combination of the pyrazole and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components .
Properties
IUPAC Name |
(1-ethylpyrazol-3-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-2-21-8-7-14(18-21)16(22)20-11-9-19(10-12-20)15-6-4-3-5-13(15)17/h3-8H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBSVOVLEYAVFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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